molecular formula C9H10N2O2 B1297684 5,6-Dimethoxybenzimidazole CAS No. 72721-02-9

5,6-Dimethoxybenzimidazole

Cat. No.: B1297684
CAS No.: 72721-02-9
M. Wt: 178.19 g/mol
InChI Key: BTWUUHKQHOSMIN-UHFFFAOYSA-N
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Description

5,6-Dimethoxybenzimidazole: is a heterocyclic aromatic organic compound It consists of a benzene ring fused to an imidazole ring, with methoxy groups positioned at the 5th and 6th carbon atoms of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxybenzimidazole typically involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones. One common method is the reaction of 4,5-dimethoxy-1,2-phenylenediamine with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxybenzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho to the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: 5,6-Dimethoxybenzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They have been investigated for their antimicrobial, antiviral, and anticancer activities. The presence of methoxy groups can enhance the compound’s bioavailability and metabolic stability.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other functional materials. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxybenzimidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The methoxy groups can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity. The imidazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, further contributing to its activity.

Comparison with Similar Compounds

    5,6-Dimethylbenzimidazole: Similar structure but with methyl groups instead of methoxy groups. It is a component of vitamin B12 and has different biological activities.

    5,6-Dichlorobenzimidazole: Contains chlorine atoms instead of methoxy groups. It has been studied for its antiviral and anticancer properties.

    5,6-Dinitrobenzimidazole: Contains nitro groups instead of methoxy groups. It is used in the synthesis of energetic materials.

Uniqueness: 5,6-Dimethoxybenzimidazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility, bioavailability, and metabolic stability, making it a valuable scaffold for the development of new therapeutic agents and functional materials.

Properties

IUPAC Name

5,6-dimethoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUUHKQHOSMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345024
Record name 5,6-Dimethoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72721-02-9
Record name 5,6-Dimethoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5,6-Dimethoxybenzimidazole interact with its target to exert its inhibitory effect on gastric acid secretion?

A1: While the provided research papers do not explicitly detail the mechanism of action for all this compound derivatives, they primarily focus on their activity as H+, K+-ATPase inhibitors. [, ] H+, K+-ATPase, also known as the proton pump, is the enzyme responsible for the final step of gastric acid secretion in the stomach. By inhibiting this enzyme, compounds like 2-(2-ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (S 3337) can effectively reduce gastric acid production. [] Further research is needed to fully elucidate the specific binding interactions and downstream effects of various this compound derivatives on H+, K+-ATPase.

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives in the context of gastric acid inhibition?

A2: The research highlights that substitutions on the benzimidazole ring, particularly at the 2-position, significantly influence the inhibitory potency against H+, K+-ATPase. [, ] For instance, introducing a 2-(2-ethylaminobenzylsulfinyl) group, as seen in S 3337, led to potent inhibition of gastric acid secretion in pylorus-ligated rats. [] This suggests that the presence of specific substituents at this position is crucial for interacting with the target enzyme and may influence the compound's overall pharmacokinetic properties. Further studies exploring various substitutions on the this compound scaffold could help establish a more detailed SAR profile and guide the development of more potent and selective gastric acid inhibitors.

Q3: How does the efficacy of this compound derivatives as gastric acid inhibitors compare to established drugs like omeprazole?

A3: The research directly compares the in vivo efficacy of 2-(5-methyl-2-picolylsulfinyl)-1H-thieno[3.4-d]imidazole (S 1924), a close analogue of this compound, with omeprazole. In models like stomach-lumen-perfused rats and Heidenhain pouch dogs, S 1924 demonstrated similar efficacy to omeprazole in suppressing gastric acid secretion. [] Interestingly, while S 3337 was effective in pylorus-ligated rats, it showed reduced efficacy in the other models, highlighting the importance of comprehensive in vivo evaluation. [] These findings suggest that certain this compound derivatives hold promise as potential alternatives to existing proton pump inhibitors like omeprazole, warranting further investigation into their clinical potential.

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